molecular formula C14H19BClNO4 B1434276 (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid CAS No. 1704074-39-4

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid

Cat. No.: B1434276
CAS No.: 1704074-39-4
M. Wt: 311.57 g/mol
InChI Key: ZZIGZEUJULOYDA-UHFFFAOYSA-N
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Description

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and potential applications in various fields. This compound features a spirocyclic framework, which includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached to a chlorophenyl group, with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic framework followed by the introduction of the boronic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The boronic acid group is known to interact with specific enzymes, making it a useful tool in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Boronic acid-containing compounds are being investigated for their ability to inhibit proteasomes and other enzymes, which could lead to the development of new drugs for treating diseases such as cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives such as phenylboronic acid, benzylboronic acid, and 4-chlorophenylboronic acid. These compounds share the boronic acid functional group but differ in their structural frameworks.

Uniqueness

What sets (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it distinct from other boronic acid derivatives.

Properties

IUPAC Name

[4-chloro-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO4/c16-13-2-1-12(15(18)19)9-11(13)10-17-5-3-14(4-6-17)20-7-8-21-14/h1-2,9,18-19H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIGZEUJULOYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CN2CCC3(CC2)OCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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